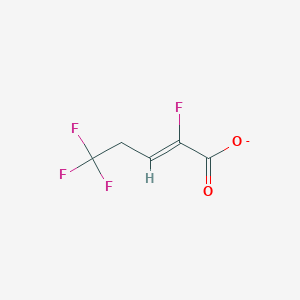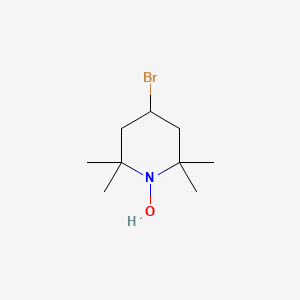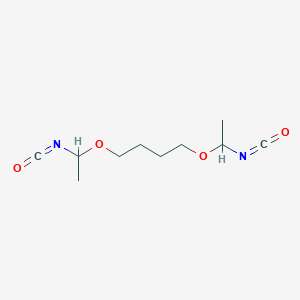
1,4-Bis(1-isocyanatoethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1-isocyanatoethoxy)butane is a chemical compound with the molecular formula C10H16N2O4. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethanes. Polyurethanes are versatile materials used in a wide range of products, including foams, coatings, adhesives, and elastomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(1-isocyanatoethoxy)butane can be synthesized through the reaction of 1,4-butanediol with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Chloroformate: 1,4-Butanediol reacts with phosgene to form 1,4-bis(chloroformate)butane.
Formation of Isocyanate: The chloroformate intermediate is then treated with a suitable amine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
1,4-Bis(1-isocyanatoethoxy)butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1,4-bis(1-isocyanatoethoxy)butane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the reactants.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used as a chloromethylation reagent.
1,4-Bis(diphenylphosphino)butane: Used in coordination chemistry as a ligand.
1,4-Bis(imidazole)butane: Used in the synthesis of coordination polymers.
Uniqueness
1,4-Bis(1-isocyanatoethoxy)butane is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for the synthesis of polyurethanes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds that may not have the same level of reactivity or versatility in polymer synthesis.
Properties
CAS No. |
1117-68-6 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,4-bis(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C10H16N2O4/c1-9(11-7-13)15-5-3-4-6-16-10(2)12-8-14/h9-10H,3-6H2,1-2H3 |
InChI Key |
CCQVGKIQHZQKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(N=C=O)OCCCCOC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


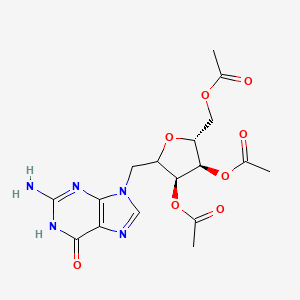
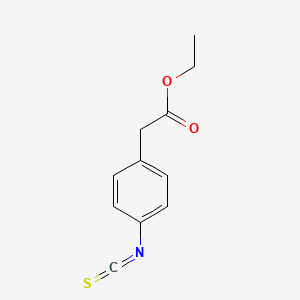
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
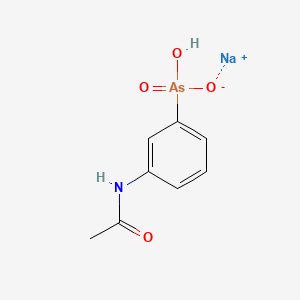
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)

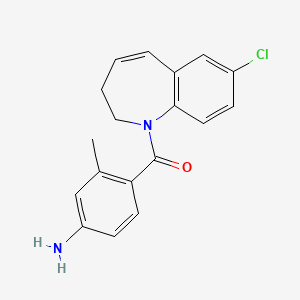
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

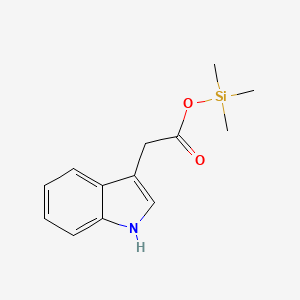
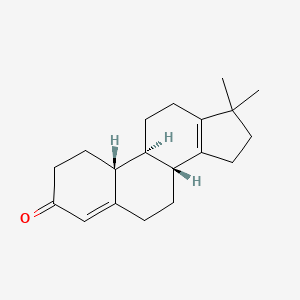
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
